molecular formula C19H24N4O2S B296130 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

Cat. No.: B296130
M. Wt: 372.5 g/mol
InChI Key: DVAITSLMLOSNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound also inhibits other kinases that are involved in cancer cell proliferation, such as AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. This compound also inhibits the production of cytokines and chemokines that promote inflammation and immune suppression, which can contribute to the growth and spread of cancer. In addition, this compound has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is its selectivity for BTK and other kinases involved in cancer cell proliferation, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for oral administration. However, one limitation of this compound is that its efficacy may be reduced in certain types of cancer that have developed resistance to BTK inhibitors.

Future Directions

There are several potential future directions for the development of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one. One direction is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is to investigate the use of this compound in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Synthesis Methods

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-bromopyrimidine-2,4-diamine with 2-methylthio-1-(2-nitrophenyl)ethanone to form 5-bromo-2-(2-nitrophenyl)-4-(methylthio)pyrimidine. This intermediate is then reacted with 2,6-dimethylpiperidin-1-amine and ethyl 2-bromoacetate to form the final product, this compound.

Scientific Research Applications

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25)

InChI Key

DVAITSLMLOSNOV-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.